1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)7-4-6(2-3-13-7)8(9,10)11/h2-5H,12H2,1H3 |
InChI Key |
CHQOZJPSZZECLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Functionalization
The trifluoromethyl group is introduced via halogen exchange or direct trifluoromethylation. A common approach uses 2-chloro-4-(trifluoromethyl)pyridine as a starting material, where the chlorine atom at the 2-position is displaced by an amine nucleophile. For example:
Borane-Mediated Reduction
A patent (CN112552231B) describes borane-dimethyl sulfide complexes for reducing nitriles to amines. Adapted for this compound:
- Step 1 : 2-cyano-4-(trifluoromethyl)pyridine is treated with borane-tetrahydrofuran (BH₃·THF) at 0°C under nitrogen.
- Step 2 : Methanol is added to quench excess borane, followed by aqueous workup.
- Yield : 89–93% after crystallization.
Reductive Amination of Ketone Intermediates
Ketone Synthesis
The pyridinyl ketone precursor, 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-one, is synthesized via Friedel-Crafts acylation or oxidation of alcohol intermediates.
Ammonia-Based Reduction
- Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol with ammonium acetate.
- Conditions : 24 hours at room temperature, pH 4–5 (acetic acid buffer).
- Yield : 70–85%, with enantiomeric excess (ee) >90% using chiral catalysts.
Catalytic Hydrogenation of Imines
Imine Formation
Condensation of 4-(trifluoromethyl)pyridine-2-carbaldehyde with ethylamine forms the corresponding imine.
Hydrogenation Conditions
- Catalyst : Palladium on carbon (Pd/C, 5 wt%) under 50 psi H₂.
- Solvent : Ethanol at 60°C for 6 hours.
- Yield : 80–88% with racemic product; enantioselective versions require chiral ligands like BINAP.
Industrial-Scale Production Methods
Continuous-Flow Synthesis
Crystallization Optimization
- Solvent Systems : Ethanol/water (7:3 v/v) for high-purity (>99%) crystals.
- Scaling : 100 kg batches with 95% recovery.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 12h | 60–75% | 95–98% | Moderate | Low |
| Borane Reduction | BH₃·THF, 0°C, 3h | 89–93% | 98–99% | High | Moderate |
| Reductive Amination | NaBH₃CN, rt, 24h | 70–85% | 90–95% | Low | Low |
| Catalytic Hydrogenation | Pd/C, H₂, 60°C, 6h | 80–88% | 97–99% | High | High (Pd cost) |
Challenges and Innovations
Regioselectivity in Pyridine Functionalization
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 3- and 5-positions, complicating 2-position amination. Solutions include using bulky directing groups (e.g., pyridine-N-oxide).
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The incorporation of 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-amine into various antimicrobial agents has shown promising results against resistant strains of bacteria .
Anticancer Research
The compound's structure has been explored for its potential in anticancer therapies. Research has demonstrated that derivatives of pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Polymer Synthesis
The compound has been utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance. Studies have reported successful polymerization reactions using this compound as a monomer under controlled conditions, resulting in materials suitable for advanced applications in coatings and adhesives .
Fluorinated Materials
The presence of fluorine atoms contributes to unique surface properties, making these materials hydrophobic and chemically inert. This characteristic is particularly beneficial for applications in electronics and protective coatings .
Fluorinated Pollutants
Research on the environmental impact of fluorinated compounds has highlighted the persistence of such substances in ecosystems. The study of this compound can provide insights into its degradation pathways and ecological effects, aiding in the development of remediation strategies for contaminated sites .
Biological Evaluations
In vitro studies have assessed the biological activity of derivatives based on this compound, revealing significant activity against several cancer cell lines. These findings underline the importance of further exploration into structure-activity relationships to optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors . These interactions can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
- The trifluoromethyl group is at the 3-position of the pyridine ring instead of the 4-position. This alters electronic effects, reducing steric hindrance near the ethylamine group. Such positional isomers may exhibit distinct binding affinities in enzyme inhibition assays .
- Key Data : CAS 1427021-91-7; Molecular Formula C₈H₉F₃N₂; Molecular Weight 190.17 .
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine Replaces pyridine with a pyrimidine ring (two nitrogen atoms). Key Data: CAS 1538757-63-9; Density 1.303 g/cm³; Predicted pKa 7.86 .
Salt Forms and Enantiomers
- 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride The dihydrochloride salt form improves aqueous solubility (critical for intravenous formulations). Key Data: CAS 1909317-33-4; 90% purity (HPLC) .
- (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Heterocyclic Variations in Ethanamine Derivatives
Analysis :
- The trifluoromethylpyridine moiety in 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine offers superior metabolic stability compared to non-fluorinated analogs.
- Compounds with bulkier heterocycles (e.g., triazolopyrimidines in ) show enhanced target affinity but lower synthetic yields due to steric challenges.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 190.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for various biological applications.
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is believed to play a crucial role in modulating biological pathways, which may contribute to its therapeutic potential.
Potential Biological Targets
- Histamine Receptors : The compound has been shown to act as an agonist for the H1 subtype of histamine receptors, influencing neurotransmitter release and immune responses.
- Protein Kinases : Similar compounds have been investigated for their ability to inhibit protein kinases involved in cell proliferation, suggesting that this compound may have similar properties .
Antitumor Activity
Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant antitumor activity. For instance, derivatives that share the trifluoromethyl substitution have shown promising results in inhibiting cell proliferation in various cancer cell lines .
Case Studies
Several studies highlight the biological activity of related compounds:
- Inhibition of Cell Proliferation : Compounds structurally related to this compound were evaluated for their ability to inhibit cell proliferation in vitro. For example, certain pyrimidine derivatives demonstrated effective inhibition of CDK4 and CDK6, which are critical for cell cycle regulation .
- Antichlamydial Activity : A study on sulfonylpyridine derivatives indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced their biological activity against Chlamydia species .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. Basic Analytical Characterization
- IR Spectroscopy : Identify NH stretching vibrations (~3361 cm⁻¹) and C=O/C-F bonds (1675 cm⁻¹ and 1154–1297 cm⁻¹, respectively) .
- LC-MS (ESI) : Monitor the molecular ion peak ([M-H]⁻ or [M+H]⁺) at m/z 190.17 (calculated for C₈H₉F₃N₂) and fragmentation patterns to confirm purity .
- NMR : Look for signals corresponding to the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the ethylamine chain (δ 1.2–1.5 ppm for CH₃ and δ 2.8–3.2 ppm for NH₂) .
How does the trifluoromethyl group influence the compound's reactivity in nucleophilic reactions?
Advanced Reactivity Analysis
The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, increasing susceptibility to nucleophilic aromatic substitution (NAS) at the 2- and 4-positions. This effect is critical in designing derivatives, as it directs regioselectivity. For example, fluorinated pyridines undergo NAS with amines or thiols under mild conditions (room temperature, polar aprotic solvents). However, steric hindrance at the 4-position may require elevated temperatures or catalytic systems (e.g., Pd/Cu) to activate the site .
What strategies are recommended for resolving contradictions in biological activity data across studies?
Q. Advanced Data Contradiction Analysis
- Structural Verification : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .
- Assay Standardization : Compare bioactivity under consistent conditions (e.g., pH, solvent). For instance, discrepancies in IC₅₀ values may arise from DMSO concentration variations.
- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that might interfere with activity measurements .
What are the challenges in achieving regioselectivity during the synthesis of derivatives, and how can they be addressed?
Advanced Synthesis Challenges
Regioselectivity issues often arise during functionalization of the pyridine ring. Strategies include:
- Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl or acetyl) to steer reactions to specific positions .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd(OAc)₂) to favor C-H activation at the 2-position over the 4-position .
- Computational Modeling : Use DFT calculations to predict reactive sites and optimize precursor designs .
How can researchers design derivatives to explore structure-activity relationships (SAR) for biological targets?
Q. Advanced SAR Design
- Core Modifications : Replace the ethylamine chain with bulkier groups (e.g., piperazine or cyclopropyl) to assess steric effects on target binding .
- Electron Density Tuning : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) substituents on the pyridine ring to modulate interaction with enzymes or receptors .
- Bioisosteres : Substitute the trifluoromethyl group with -CF₂H or -OCF₃ to evaluate fluorine’s role in pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
